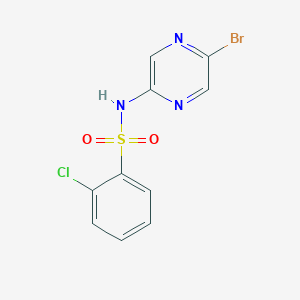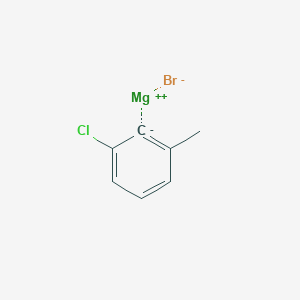![molecular formula C12H15BrMgO B14901962 2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. The presence of the cis-2-pentenyloxy group adds unique reactivity patterns to this compound, making it valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of magnesium metal with an appropriate organic halide in the presence of THF. The general procedure is as follows:
Preparation of the Organic Halide: The starting material, 2-[(cis-2-pentenyloxy)methyl]bromobenzene, is synthesized through the bromination of 2-[(cis-2-pentenyloxy)methyl]benzene.
Formation of the Grignard Reagent: Magnesium turnings are added to a solution of 2-[(cis-2-pentenyloxy)methyl]bromobenzene in THF under an inert atmosphere. The mixture is stirred until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Bromination: Bromination of 2-[(cis-2-pentenyloxy)methyl]benzene using bromine or other brominating agents.
Grignard Formation: Reacting the brominated product with magnesium in large reactors equipped with efficient stirring and temperature control to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to prevent decomposition.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Coupled Products: Complex organic molecules formed through coupling reactions.
Scientific Research Applications
2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Synthesis of intermediates for drug development.
Material Science: Preparation of polymers and advanced materials.
Biological Studies: Investigating the reactivity of organomagnesium compounds in biological systems.
Mechanism of Action
The mechanism of action of 2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The highly polarized carbon-magnesium bond makes the carbon atom nucleophilic, allowing it to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the cis-2-pentenyloxy group.
4-[(cis-2-pentenyloxy)methyl]phenylmagnesium Bromide: Similar structure but with the substituent at a different position on the benzene ring.
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium Bromide: Another positional isomer.
Uniqueness
The presence of the cis-2-pentenyloxy group in 2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide imparts unique reactivity patterns, making it more versatile in certain synthetic applications compared to simpler Grignard reagents.
Properties
Molecular Formula |
C12H15BrMgO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
magnesium;[(Z)-pent-2-enoxy]methylbenzene;bromide |
InChI |
InChI=1S/C12H15O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-8H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
InChI Key |
LEZVKTJJNOURAQ-NAMRTZQUSA-M |
Isomeric SMILES |
CC/C=C\COCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Canonical SMILES |
CCC=CCOCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



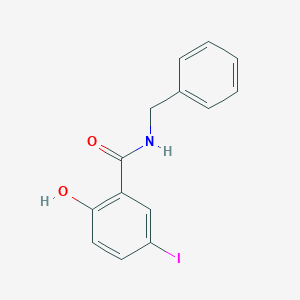
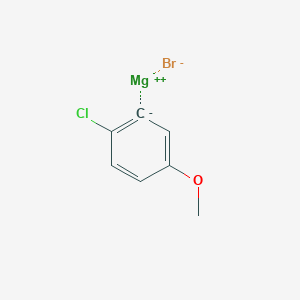

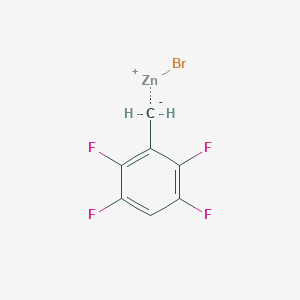
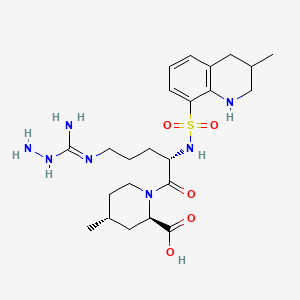
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)

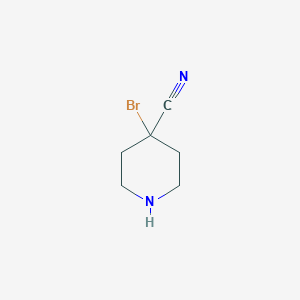
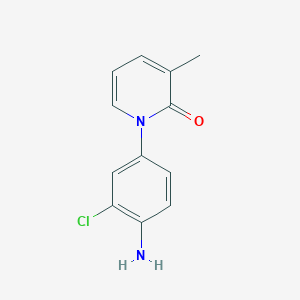
![Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901920.png)

